[4-(Dimethoxymethyl)pyridin-2-yl]boronic acid
Description
[4-(Dimethoxymethyl)pyridin-2-yl]boronic acid is a pyridine-based boronic acid derivative characterized by a dimethoxymethyl substituent at the 4-position and a boronic acid group at the 2-position of the pyridine ring. The dimethoxymethyl group may enhance solubility compared to more hydrophobic boronic acids, though direct experimental data on its physicochemical properties remain scarce in the literature.
Properties
IUPAC Name |
[4-(dimethoxymethyl)pyridin-2-yl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BNO4/c1-13-8(14-2)6-3-4-10-7(5-6)9(11)12/h3-5,8,11-12H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVHONOUKMLWVEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=NC=CC(=C1)C(OC)OC)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Dimethoxymethyl)pyridin-2-yl]boronic acid typically involves the reaction of a pyridine derivative with a boronic acid reagent. One common method is the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of an aryl halide with a boronic acid or boronate ester . The reaction conditions usually include a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation of the boronic acid.
Industrial Production Methods
Industrial production of [4-(Dimethoxymethyl)pyridin-2-yl]boronic acid may involve large-scale Suzuki-Miyaura coupling reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification by recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
[4-(Dimethoxymethyl)pyridin-2-yl]boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form the corresponding borane derivative.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Borane derivatives.
Substitution: Biaryl compounds or other carbon-carbon bonded products.
Scientific Research Applications
Chemistry
In chemistry, [4-(Dimethoxymethyl)pyridin-2-yl]boronic acid is used as a building block in organic synthesis. It is particularly valuable in the Suzuki-Miyaura coupling reaction, which is widely used to form carbon-carbon bonds in the synthesis of complex organic molecules .
Biology
In biological research, boronic acids are known to interact with biomolecules such as carbohydrates and proteins. [4-(Dimethoxymethyl)pyridin-2-yl]boronic acid may be used in the development of sensors and probes for detecting biological molecules .
Medicine
In medicinal chemistry, boronic acids have been explored for their potential as enzyme inhibitors. [4-(Dimethoxymethyl)pyridin-2-yl]boronic acid may be investigated for its potential to inhibit specific enzymes involved in disease processes .
Industry
In the industrial sector, [4-(Dimethoxymethyl)pyridin-2-yl]boronic acid can be used in the production of pharmaceuticals, agrochemicals, and materials science applications .
Mechanism of Action
The mechanism of action of [4-(Dimethoxymethyl)pyridin-2-yl]boronic acid involves its ability to form reversible covalent bonds with target molecules. The boronic acid group can interact with diols and other nucleophiles, forming stable complexes. This property is exploited in various applications, such as enzyme inhibition and molecular recognition .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key pyridine- and heteroaryl-boronic acids with structural or functional similarities to [4-(Dimethoxymethyl)pyridin-2-yl]boronic acid:
Key Comparative Insights
Solubility and Stability: Hydrophobic substituents (e.g., polyaromatic groups in phenanthren-9-yl boronic acid) reduce aqueous solubility, leading to precipitation in biological assays . In contrast, [4-(Dimethoxymethyl)pyridin-2-yl]boronic acid’s dimethoxymethyl group likely improves solubility compared to non-polar analogues, though experimental confirmation is needed. Boronic acids with electron-donating groups (e.g., methoxy in 2-methoxy-5-pyridylboronic acid) exhibit enhanced stability and reactivity in cross-coupling reactions .
Biological Activity: Antiproliferative boronic acids like phenanthren-9-yl derivatives show nanomolar IC₅₀ values but face formulation challenges due to poor solubility . Fungal HDAC inhibitors with boronic acid moieties (e.g., [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid) demonstrate efficacy at lower concentrations than classical inhibitors like trichostatin A .
Synthetic Utility :
- Pyridinyl boronic acids are pivotal in constructing heterocyclic scaffolds. For example, 2-methoxy-5-pyridylboronic acid reacts with dichloropyrimidines to yield di(pyridyl)pyrimidines .
- Boronic acids with bulky substituents (e.g., cyclopropyl groups in 2-cyclopropylpyrimidine-4-boronic acid) may sterically hinder coupling reactions, necessitating optimized catalytic conditions .
Biological Activity
[4-(Dimethoxymethyl)pyridin-2-yl]boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Boronic acids are known for their ability to form reversible covalent bonds with diols, which can be leveraged in various therapeutic applications, including cancer treatment and antibacterial activity. This article explores the biological activity of [4-(Dimethoxymethyl)pyridin-2-yl]boronic acid, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.
The biological activity of [4-(Dimethoxymethyl)pyridin-2-yl]boronic acid primarily stems from its ability to interact with specific biological targets through boron-mediated interactions. Boron-containing compounds have been shown to exhibit various mechanisms, including:
- Enzyme Inhibition : Boronic acids can act as inhibitors for serine proteases and other enzymes by forming stable complexes with the active site residues.
- Antibacterial Activity : The compound may interfere with bacterial cell wall synthesis or function as a β-lactamase inhibitor, enhancing the efficacy of β-lactam antibiotics against resistant strains.
- Anticancer Properties : Similar compounds have been reported to inhibit proteasome activity, leading to apoptosis in cancer cells.
Antibacterial Activity
Recent studies have demonstrated the antibacterial potential of boronic acids against various pathogens. For instance, a study on related pyridine derivatives indicated significant antibacterial activity against extended-spectrum β-lactamase (ESBL) producing strains of Escherichia coli . The following table summarizes the antibacterial efficacy observed:
| Compound | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4a | 15 ± 2 | 20 mg/mL |
| 4c | 13 ± 2 | 25 mg/mL |
| Control | 0 | - |
These findings suggest that modifications on the pyridine ring can enhance the compound's binding affinity to bacterial targets.
Case Studies
- Inhibition of β-Lactamase : A study demonstrated that derivatives similar to [4-(Dimethoxymethyl)pyridin-2-yl]boronic acid effectively inhibited β-lactamase enzymes in E. coli, enhancing the activity of co-administered antibiotics . This highlights the compound's potential role in overcoming antibiotic resistance.
- Proteasome Inhibition : Research into boron-based compounds has shown promising results in inhibiting proteasome function in cancer cells. The structural features of [4-(Dimethoxymethyl)pyridin-2-yl]boronic acid may allow it to mimic known proteasome inhibitors, suggesting a pathway for further exploration in oncology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
